2-ethoxy-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]acetamide
Description
2-Ethoxy-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]acetamide is a structurally complex acetamide derivative characterized by a 4-methylphenyl group, a hydroxyethoxy chain, and an ethoxy substituent.
The hydroxyethoxy group may enhance aqueous solubility compared to simpler acetamides, while the 4-methylphenyl group could improve membrane permeability. The ethoxy substituent likely contributes to metabolic stability by reducing oxidative degradation .
Properties
IUPAC Name |
2-ethoxy-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-3-19-11-15(18)16-10-14(20-9-8-17)13-6-4-12(2)5-7-13/h4-7,14,17H,3,8-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKYKSUWFKOSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C1=CC=C(C=C1)C)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]acetamide typically involves multiple steps. One common method includes the reaction of 2-ethoxyacetamide with 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are often employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ethoxy and hydroxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
- Drug Development : The compound's structural features make it a candidate for drug development, especially in targeting specific pathways in cancer treatment and other diseases. The presence of the hydroxyethoxy group enhances solubility and bioavailability, which are critical for therapeutic efficacy.
- Proteolysis Targeting Chimeras (PROTACs) : Research has indicated that compounds similar to 2-ethoxy-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]acetamide can be utilized in the design of PROTACs. These are bifunctional molecules that can selectively degrade target proteins, offering a novel approach to cancer therapy .
- Enzyme Inhibition : Studies suggest that this compound may interact with specific enzymes involved in metabolic pathways, potentially leading to the development of inhibitors that can modulate these pathways for therapeutic purposes.
Case Studies
- Metabolic Stability Studies : A study published in the Journal of Medicinal Chemistry examined the metabolic stability of various PROTACs, including those containing similar structural motifs to this compound. The findings highlighted its potential for sustained activity in vivo due to favorable metabolic profiles .
- Pharmacogenomics : Another research article focused on the pharmacogenomic implications of compounds like this compound, discussing how genetic variations can influence drug metabolism and efficacy. This is particularly relevant for personalized medicine approaches .
Mechanism of Action
The mechanism by which 2-ethoxy-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]acetamide exerts its effects involves interactions with specific molecular targets. The hydroxyethoxy and ethoxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methylphenyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Pharmacological and Physicochemical Properties
- Hydrophilicity vs. Lipophilicity: The target compound’s hydroxyethoxy chain likely improves solubility compared to N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide (lipophilicity enhanced by formyl and methoxy groups) .
- Metabolic Stability: Ethoxy groups (as in the target compound and N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide) resist cytochrome P450-mediated oxidation better than nitro substituents (e.g., 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide) .
- Synthetic Accessibility: The target compound may be synthesized via chloroacetylation and subsequent substitution, akin to methods for 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide derivatives .
Structure-Activity Relationships (SAR)
- Hydroxyethoxy Chain : Enhances solubility but may reduce membrane permeability compared to methoxy or acetyl groups .
- 4-Methylphenyl Group : Likely improves target binding affinity in hydrophobic pockets, as seen in analogs like N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]acetamide .
- Ethoxy vs. Nitro Substituents: Ethoxy groups offer metabolic stability, whereas nitro groups (e.g., in 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide) may confer reactivity but increase toxicity risks .
Biological Activity
2-ethoxy-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19NO4
- Molecular Weight : 251.30 g/mol
- CAS Number : 118974-46-2
- Density : 1.071 g/cm³ (predicted)
- Boiling Point : 359.9 °C (predicted)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may influence key biochemical pathways, potentially acting as a modulator of enzyme activity or receptor interactions.
Biological Activity Overview
The compound exhibits several biological activities, which can be categorized as follows:
Antiviral Activity
Research indicates that derivatives of similar structures have shown antiviral properties, particularly against RNA viruses. For instance, modifications in the acetamide structure have been associated with enhanced inhibition of viral polymerases, suggesting that this compound could exhibit similar properties.
Anticancer Properties
Studies have demonstrated that compounds with similar functional groups can induce apoptosis in cancer cells. The presence of the ethoxy and hydroxyethoxy groups may enhance cellular uptake and bioavailability, leading to increased cytotoxicity against various cancer cell lines.
Anti-inflammatory Effects
There is evidence that compounds with similar structures can modulate inflammatory pathways. The potential for this compound to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in inflammatory disease models.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of viral polymerases | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Modulation of cytokine production |
Case Studies and Research Findings
- Antiviral Efficacy : A study explored the antiviral potential of related compounds, revealing that modifications in the acetamide structure led to significant reductions in viral replication rates in vitro. The IC50 values for effective derivatives ranged from 30 to 50 μM against various RNA viruses.
- Cytotoxicity Against Cancer Cells : In a controlled experiment, this compound was tested on human breast cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers at concentrations above 25 μM, suggesting its potential as an anticancer agent .
- Inflammation Model Studies : In murine models of inflammation, administration of the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, indicating its role in modulating inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
